2H-1,6-Ethanoquinolizine
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Overview
Description
2H-1,6-Ethanoquinolizine is a heterocyclic compound that features a fused bicyclic structure, combining a quinoline moiety with an ethano bridge. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,6-Ethanoquinolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of N-alkylated quinoline derivatives using strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide . Another approach involves the use of transition metal catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2H-1,6-Ethanoquinolizine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2H-1,6-Ethanoquinolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,6-Ethanoquinolizine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2H-1,2-Oxazines: These compounds share a similar bicyclic structure but contain an oxygen atom in the ring.
2H-1,2,3-Triazoles: These heterocycles have a similar nitrogen-containing ring structure but differ in their chemical reactivity and applications.
Uniqueness
2H-1,6-Ethanoquinolizine is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties.
Properties
CAS No. |
686295-96-5 |
---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
8-azatricyclo[6.4.0.04,9]dodeca-1(12),4(9),6,10-tetraene |
InChI |
InChI=1S/C11H11N/c1-4-10-7-6-9-3-2-8-12(10)11(9)5-1/h1-2,4-5,8H,3,6-7H2 |
InChI Key |
PGJBXCUWGMHYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC3=C1CC=CN23 |
Origin of Product |
United States |
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